molecular formula C6H13Cl2F3N2 B6263955 rac-(3R,6R)-6-(trifluoromethyl)piperidin-3-amine dihydrochloride, cis CAS No. 2307736-74-7

rac-(3R,6R)-6-(trifluoromethyl)piperidin-3-amine dihydrochloride, cis

Cat. No. B6263955
CAS RN: 2307736-74-7
M. Wt: 241.1
InChI Key:
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Description

Rac-(3R,6R)-6-(trifluoromethyl)piperidin-3-amine dihydrochloride, cis (CAS Number: 82367-99-7) is an organic compound belonging to the class of piperidines. It is a colorless solid that is soluble in water and alcohol. It is mainly used as a chiral ligand in asymmetric synthesis, as well as in the production of pharmaceuticals and other chemicals.

Scientific Research Applications

Rac-(3R,6R)-6-(trifluoromethyl)piperidin-3-amine dihydrochloride, cis has been used as a chiral ligand in asymmetric synthesis, particularly in the synthesis of enantiomerically pure compounds. It has also been used as a catalyst in the synthesis of pharmaceuticals, such as antifungal agents, and in the synthesis of other chemicals.

Mechanism of Action

Rac-(3R,6R)-6-(trifluoromethyl)piperidin-3-amine dihydrochloride, cis acts as a chiral ligand in asymmetric synthesis. This means that it binds to the substrate and directs the reaction towards the desired enantiomer. This is achieved by forming an asymmetric environment around the substrate, which then provides the necessary stereoselectivity to the reaction.
Biochemical and Physiological Effects
Rac-(3R,6R)-6-(trifluoromethyl)piperidin-3-amine dihydrochloride, cis is not known to have any direct biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

The main advantage of using Rac-(3R,6R)-6-(trifluoromethyl)piperidin-3-amine dihydrochloride, cis in laboratory experiments is that it is a relatively inexpensive and readily available chiral ligand. It is also relatively easy to use and has a high enantioselectivity. However, it is not very stable and can react with other reagents, so it must be handled with care.

Future Directions

Rac-(3R,6R)-6-(trifluoromethyl)piperidin-3-amine dihydrochloride, cis has potential applications as a chiral ligand in asymmetric synthesis. It could be used in the synthesis of a variety of enantiomerically pure compounds, including pharmaceuticals and other chemicals. Additionally, it could be used as a catalyst in the synthesis of polymers and other materials. Furthermore, further research could be conducted to explore its potential applications in the fields of biochemistry and medicine.

Synthesis Methods

Rac-(3R,6R)-6-(trifluoromethyl)piperidin-3-amine dihydrochloride, cis can be synthesized by a two-step process. The first step involves the reaction of 3-amino-6-(trifluoromethyl)piperidine with ethyl chloroformate to form the corresponding ethyl ester. This is then subjected to hydrolysis with aqueous hydrochloric acid to produce the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,6R)-6-(trifluoromethyl)piperidin-3-amine dihydrochloride, cis involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3,4,5-trifluorobenzaldehyde", "ethyl 3-aminopiperidine-1-carboxylate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Reduction of 3,4,5-trifluorobenzaldehyde to 3,4,5-trifluorobenzyl alcohol using sodium borohydride in ethanol", "Step 2: Protection of the amine group in ethyl 3-aminopiperidine-1-carboxylate with acetic anhydride to form N-acetyl ethyl 3-aminopiperidine-1-carboxylate", "Step 3: Alkylation of N-acetyl ethyl 3-aminopiperidine-1-carboxylate with 3,4,5-trifluorobenzyl alcohol using sodium hydride in DMF to form rac-(3R,6R)-6-(trifluoromethyl)piperidin-3-yl 3-aminopiperidine-1-carboxylate", "Step 4: Hydrolysis of N-acetyl group in rac-(3R,6R)-6-(trifluoromethyl)piperidin-3-yl 3-aminopiperidine-1-carboxylate using sodium hydroxide in water to form rac-(3R,6R)-6-(trifluoromethyl)piperidin-3-amine", "Step 5: Formation of rac-(3R,6R)-6-(trifluoromethyl)piperidin-3-amine dihydrochloride by reacting rac-(3R,6R)-6-(trifluoromethyl)piperidin-3-amine with hydrochloric acid in diethyl ether" ] }

CAS RN

2307736-74-7

Product Name

rac-(3R,6R)-6-(trifluoromethyl)piperidin-3-amine dihydrochloride, cis

Molecular Formula

C6H13Cl2F3N2

Molecular Weight

241.1

Purity

0

Origin of Product

United States

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